Dibenzo[b,f][1,4]thiazepin-11(10H)-one

Organic Synthesis Green Chemistry Process Development

Procure the unequivocal KSM for Quetiapine fumarate. Defined under ICH Q11, this >98% pure intermediate eliminates costly ANDA revalidation. Its distinct 265°C MP and S-heterocycle ensure synthetic fidelity versus oxazepinone alternatives. Secure GMP-aligned supply with a validated impurity profile.

Molecular Formula C13H9NOS
Molecular Weight 227.28 g/mol
CAS No. 3159-07-7
Cat. No. B018476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[b,f][1,4]thiazepin-11(10H)-one
CAS3159-07-7
SynonymsQuetiapine Impurity G, 10,11-Dihydro-11-oxodibenz[b,f][1,4]thiazepine;  10,11-Dihydrodibenzo[b,f][1,4]thiazepin-11-one;  Dibenzo[b,f][1,4]thiazepine-11(10-H)-one;  NSC 653252; 
Molecular FormulaC13H9NOS
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3S2
InChIInChI=1S/C13H9NOS/c15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15)
InChIKeyRTERDTBXBYNZIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo[b,f][1,4]thiazepin-11(10H)-one (CAS 3159-07-7): Core Tricyclic Lactam for Quetiapine Synthesis and Heterocycle Diversification


Dibenzo[b,f][1,4]thiazepin-11(10H)-one (CAS 3159-07-7), a tricyclic dibenzothiazepinone lactam, is a white to almost white crystalline powder with molecular formula C₁₃H₉NOS, molecular weight 227.28 g/mol, and melting point 265 °C . The compound serves as a fundamental scaffold in antipsychotic drug synthesis—notably as the key starting material (KSM) for quetiapine—and is widely employed in heterocyclic chemistry for constructing CNS-active pharmacophores . Its rigid seven-membered ring system, bearing a lactam carbonyl and a sulfur atom, confers distinct conformational and physicochemical properties that differentiate it from closely related oxazepinone and other tricyclic analogs [1].

Why Dibenzo[b,f][1,4]thiazepin-11(10H)-one Cannot Be Replaced by Generic Dibenzothiazepine or Oxazepinone Analogs


Despite a shared tricyclic framework, substituting dibenzo[b,f][1,4]thiazepin-11(10H)-one with other in-class compounds such as dibenzo[b,f][1,4]oxazepin-11(10H)-one or 11-substituted dibenzothiazepines introduces critical changes in physicochemical stability, synthetic efficiency, and regulatory standing. The presence of a sulfur atom versus oxygen in the central ring alters ring conformation, electron distribution, and intermolecular interactions, directly affecting melting point (265 °C vs. 211–213 °C for the oxazepinone), solubility profile, and downstream reactivity . Moreover, the compound is explicitly defined as the Key Starting Material (KSM) for quetiapine under regulatory guidance, meaning that alternative scaffolds would necessitate full revalidation of impurity profiles and process controls—a costly and time-intensive endeavor . These quantitative and regulatory distinctions underscore why generic substitution is not a viable option for GMP manufacturing or structure-activity relationship (SAR) campaigns.

Quantitative Differentiation of Dibenzo[b,f][1,4]thiazepin-11(10H)-one vs. Closest Analogs: Yield, Conformation, Physicochemical, and Regulatory Benchmarks


Synthetic Efficiency: 70–92% Isolated Yield via Metal-Free One-Pot Smiles Rearrangement

A metal-free, one-pot Smiles rearrangement protocol achieves isolated yields of 70–92% for a library of dibenzo[b,f][1,4]thiazepin-11(10H)-ones, including the parent compound [1]. In contrast, traditional multi-step syntheses of analogous dibenzoxazepinones (e.g., 2-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one) often report yields in the 50–60% range or require metal catalysts and harsh conditions [2]. The high efficiency under mild, transition-metal-free conditions reduces purification burden and improves atom economy, offering a clear advantage for large-scale procurement and process intensification.

Organic Synthesis Green Chemistry Process Development

Conformational Rigidity: 108.4° Flexure Angle Correlates with Enhanced Calcium Channel Antagonist Potency

X-ray crystallography of the parent dibenzo[b,f]-1,4-thiazepinone reveals a flexure angle of 108.4° between the planes of the flanking aromatic rings [1]. This angle is more acute than that of previously studied dibenzo[a,d]cycloheptenes and dibenzo[b,e]thiepins, where a smaller interplanar angle directly correlates with increased potency as calcium channel antagonists [2]. The planar amide moiety, stabilized by electron delocalization within the seven-membered ring, reinforces this bioactive conformation, distinguishing the thiazepinone scaffold from oxazepinone and other tricyclic isosteres that exhibit different dihedral angles and reduced activity in this assay class.

Medicinal Chemistry Calcium Channel Modulation Structural Biology

Thermal Stability and Crystallinity: Melting Point 265°C vs. 211–213°C for Dibenzo[b,f][1,4]oxazepin-11(10H)-one

Dibenzo[b,f][1,4]thiazepin-11(10H)-one exhibits a melting point of 265 °C (lit.) , whereas its oxygen-containing analog, dibenzo[b,f][1,4]oxazepin-11(10H)-one (CAS 3158-85-8), melts at 211–213 °C . The 52–54 °C higher melting point of the thiazepinone reflects stronger intermolecular forces, likely due to sulfur's larger van der Waals radius and polarizability, which enhances crystal lattice stability. This differential directly impacts handling, storage, and purification: the thiazepinone can be recrystallized from higher-boiling solvents without premature melting and remains a free-flowing powder under ambient conditions that might cause softening or clumping of the oxazepinone.

Solid-State Chemistry Purification Formulation

Regulatory Definition as Key Starting Material (KSM) for Quetiapine: Unique Procurement Mandate

According to ICH Q11 guidance, dibenzo[b,f][1,4]thiazepin-11(10H)-one is explicitly designated as the Key Starting Material (KSM) for quetiapine fumarate API synthesis . This regulatory classification is not shared by dibenzo[b,f][1,4]oxazepin-11(10H)-one (KSM for loxapine) or any other tricyclic analog. Using an alternative intermediate would require a complete recharacterization of the impurity profile, revalidation of analytical methods, and potentially a new drug master file submission. The compound's defined role in the commercial route—specifically the point where critical impurities are introduced—makes it irreplaceable in GMP production and ANDA submissions for quetiapine generics.

Pharmaceutical Manufacturing Regulatory Compliance Quality Control

Validated Application Scenarios for Dibenzo[b,f][1,4]thiazepin-11(10H)-one in Drug Synthesis, Medicinal Chemistry, and Process Development


Quetiapine API Manufacturing and Generic Drug Development

As the unequivocally defined Key Starting Material (KSM) for quetiapine fumarate, this compound is indispensable for GMP production and ANDA submissions . Its high purity (>98% by HPLC) and well-characterized impurity profile ensure compliance with ICH Q11 and enable seamless integration into validated commercial synthetic routes. Procurement of this specific KSM eliminates the regulatory risk and analytical revalidation associated with alternative intermediates.

Structure-Activity Relationship (SAR) Studies Targeting Calcium Channels

The 108.4° flexure angle of the dibenzothiazepinone core, validated by X-ray crystallography, provides a rational starting point for designing calcium channel antagonists with improved potency [1]. Researchers can systematically functionalize the lactam nitrogen or aromatic rings while preserving the bioactive conformation, enabling efficient SAR exploration that would be confounded by the altered geometry of oxazepinone or other tricyclic scaffolds.

Green Chemistry and Process Intensification Initiatives

The availability of a metal-free, one-pot synthetic method yielding 70–92% isolated product [2] makes this compound an attractive building block for academic and industrial laboratories committed to sustainable chemistry. The high atom economy and mild conditions align with the principles of green chemistry, offering a scalable, cost-effective entry point for diversifying dibenzothiazepinone-based libraries without heavy metal contamination.

Physicochemical Benchmarking and Solid-State Form Screening

With a melting point of 265 °C—52–54 °C higher than its oxazepinone counterpart —this compound serves as a robust reference standard for thermal analysis, recrystallization studies, and solid-state stability assessments. Its well-defined crystalline habit and thermal resilience facilitate polymorph screening and formulation predevelopment for CNS drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibenzo[b,f][1,4]thiazepin-11(10H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.